Dexamethasone-17-cétone (Mélange de diastéréoisomères méthylés en 16-alpha et 16-bêta)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers) is a glucocorticoid steroid known for its potent anti-inflammatory and immunoregulatory properties. This compound is widely used in biomedical research and therapeutic applications, particularly in the treatment of various inflammatory and autoimmune disorders.

Applications De Recherche Scientifique

Dexamethasone-17-ketone is extensively used in scientific research due to its potent biological activities. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.

Industry: Employed in the production of pharmaceutical formulations and as a quality control standard.

Mécanisme D'action

Target of Action

Dexamethasone-17-ketone, a type of glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The GR is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .

Mode of Action

Upon binding to the GR, dexamethasone-17-ketone triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Inside the nucleus, the dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcriptional activation or repression of target genes . This interaction results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .

Biochemical Pathways

Dexamethasone-17-ketone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation . It also influences metabolic pathways, including the biosynthesis of amino acids and cofactors . Moreover, it modulates the activity of the ATP-binding cassette transporter, which plays a role in drug resistance .

Pharmacokinetics

The pharmacokinetics of dexamethasone-17-ketone involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that dexamethasone, a closely related compound, exhibits time-dependent pharmacokinetics due to its ability to induce the activity of CYP3A, an enzyme involved in its metabolism .

Result of Action

At the molecular and cellular levels, dexamethasone-17-ketone exerts anti-inflammatory, immunosuppressive, and antiemetic effects . It reduces the levels of pro-inflammatory cytokines and chemokines, suppresses leukocyte migration to sites of inflammation, and inhibits peripheral phospholipase . These actions result in the alleviation of inflammation and immune responses .

Action Environment

The action, efficacy, and stability of dexamethasone-17-ketone can be influenced by various environmental factors. For instance, the presence of MERTK, a receptor involved in efferocytosis, can enhance the tolerogenic effects of dexamethasone-17-ketone . Additionally, the drug’s action can be modulated by factors such as pH, temperature, and the presence of other substances in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone-17-ketone involves multiple steps, starting from the basic steroid structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of Dexamethasone-17-ketone is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality . The process includes large-scale synthesis, purification, and quality control measures to produce the compound in kilogram to metric ton scales . The production environment is maintained under strict cleanroom conditions to prevent contamination .

Analyse Des Réactions Chimiques

Types of Reactions

Dexamethasone-17-ketone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Dexamethasone-17-ketone, which can be used for further research and therapeutic applications .

Comparaison Avec Des Composés Similaires

Dexamethasone-17-ketone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunoregulatory properties compared to other glucocorticoids. Similar compounds include:

Hydrocortisone: A naturally occurring glucocorticoid with less potency.

Prednisolone: A synthetic glucocorticoid with similar but less potent effects.

Betamethasone: Another synthetic glucocorticoid with a different stereochemistry.

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.

Propriétés

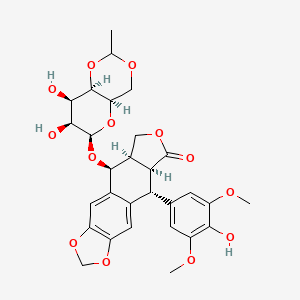

Numéro CAS |

2285-53-2 |

|---|---|

Formule moléculaire |

C20H25FO3 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1 |

Clé InChI |

IZLVPOBNINIXJM-XGAKKJKMSA-N |

SMILES isomérique |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

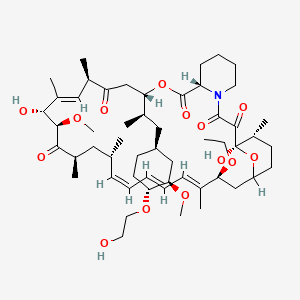

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)